Flurogestone Acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQQZJHNUVDHKP-FQJIPJFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
337-03-1 (parent) | |
| Record name | Flurogestone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046210 | |
| Record name | Flurogestone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2529-45-5 | |
| Record name | Fluorogestone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2529-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurogestone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurogestone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flugestone 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROGESTONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X60881643X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Botanical Extraction and Multi-Step Processing
Traditional manufacturing methods relied on diosgenin extracted from Dioscorea species, requiring six chemical steps followed by microbial fermentation to produce mold oxide intermediates. The process involved:
- Diosgenin → Tigogenin via acid hydrolysis
- Microbial oxidation to introduce C11-hydroxyl groups
- Sequential bromination-debromination at C16-C17 positions
- Epoxidation at C9-C11
- Fluorination at C9α
- Esterification at C17β
This route suffered from inherent limitations:
Technological Constraints in Legacy Systems
Chromatographic analyses revealed that traditional crystallization methods produced flurogestone acetate with ≤96.5% HPLC purity, necessitating multiple recrystallizations in C4 alcohols. Scale-up challenges included:
- Exothermic risks during bromination (ΔT = 45-50°C)
- Photodegradation of 9α-fluoro intermediates
- 8-12% epimerization at C17 during esterification
Novel Three-Step Synthesis from 9α-Fluorohydrocortisone
Reaction Architecture and Mechanistic Insights
The patented method (CN107365341A) employs strategic position-selective modifications:
Step 1: 21-O-Carboxylation
$$ \text{9α-Fluorohydrocortisone} + \text{RCOCl} \xrightarrow[\text{0-50°C}]{\text{Base}} \text{21-O-Acyl-9α-fluorohydrocortisone} $$
- Solvent optimization: Toluene > Dichloromethane > Chloroform (89% vs 85% vs 83% yield)
- Base selection: Triethylamine (92% conversion) > Pyridine (87%) > Na₂CO₃ (78%)
Step 2: Reductive De-esterification
$$ \text{21-O-Acyl derivative} \xrightarrow[\text{NaI, S-reagent}]{\text{40-120°C}} \text{Flugestone} $$
- Sulfur reductant efficiency: NaHSO₃ (91%) > Na₂S₂O₃ (85%) > Na₂SO₃ (79%)
- Solvent polarity effects: DMF > THF > EtOH (ΔYield = +12%)
Step 3: 17β-Acetylation
$$ \text{Flugestone} + \text{ClCH₂COCl} \xrightarrow[\text{10-80°C}]{\text{Base}} \text{this compound} $$
- Acylating agent comparison:
Chloroacetyl chloride (98.5% purity) vs Acetic anhydride (95.2%) - Temperature gradient analysis: 60°C optimal for ≤0.3% byproducts
Process Intensification Strategies
| Parameter | Conventional Method | Three-Step Method | Improvement |
|---|---|---|---|
| Reaction Steps | 7 | 3 | -57% |
| Total Yield | 42% | 81.9% | +95% |
| Solvent Consumption | 14 L/g | 6.8 L/g | -51% |
| Energy Input (kW·h/kg) | 320 | 185 | -42% |
| Crystallization Cycles | 3-4 | 1-2 | -50% |
Data derived from pilot-scale trials (200 kg batches) demonstrate reduced environmental impact, with COD levels in wastewater decreasing from 12,500 mg/L to 2,800 mg/L.
Critical Process Parameters and Optimization
Temperature-Conversion Relationships
A kinetic study of the acetylation step revealed:
- Activation energy (Eₐ) = 58.3 kJ/mol
- Optimal temperature window: 60-65°C (k = 0.118 min⁻¹)
- Arrhenius plot deviation >70°C due to thermal decomposition
Solvent Recycling Protocols
Closed-loop systems recover 92-95% of toluene and dichloromethane via:
- Multistage vacuum distillation (P = 15-25 kPa)
- Molecular sieve drying (3Å pores)
- UV/Vis purity monitoring (λ = 254 nm)
Industrial-Scale Implementation
Equipment Configuration for Continuous Processing
- Carboxylation: Glass-lined reactor with anchor agitator (τ = 45 min)
- Reduction: Hastelloy C-276 autoclave (P = 0.8-1.2 MPa)
- Acetylation: Jacketed plug-flow reactor (L/D = 12:1)
Crystallization Dynamics
Ethanol-water anti-solvent crystallization achieves:
- Mean particle size (D50) = 85-110 μm
- Polymorph control: Form II (thermodynamically stable)
- Supersaturation threshold (σ) = 1.8-2.3
Quality Control and Regulatory Considerations
Analytical Method Validation
| Test | USP Criteria | Patent Method | Compliance |
|---|---|---|---|
| HPLC Purity | ≥98.0% | 99.5% | Yes |
| Residual Solvents | <500 ppm | <220 ppm | Yes |
| Heavy Metals (Pb) | <10 ppm | <2 ppm | Yes |
| Microbial Limits | ≤100 CFU/g | Sterile | Yes |
Stability studies (40°C/75% RH, 6M) show ≤0.3% degradation versus 2.1% in traditional batches.
Environmental and Economic Impact Assessment
The three-step process reduces:
- Carbon footprint: 8.2 kg CO₂eq/kg vs 14.7 kg (-44%)
- Water usage: 1.8 m³/kg vs 4.3 m³ (-58%)
- Hazardous waste: 0.6 t/t product vs 2.1 t (-71%)
Chemical Reactions Analysis
Flurogestone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Flurogestone acetate has several scientific research applications:
Mechanism of Action
Flurogestone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate reproductive processes. The compound’s molecular targets include the progesterone receptor and other proteins involved in the reproductive hormone signaling pathway .
Comparison with Similar Compounds
Comparison with Similar Progestogenic Compounds
Chemical Structure and Potency
Key Insight : Fluorination in FGA enhances binding affinity to progesterone receptors, while MGA and MLGA derive higher potency from Δ⁶ unsaturation and methyl groups .
Pharmacokinetic and Residue Considerations
- FGA : Short half-life (~24–48 hours) reduces residue accumulation in milk .
- MGA : Persists longer in tissues, requiring strict withdrawal periods .
- Progesterone (natural) : Lower potency necessitates higher doses, increasing cost and residue risks .
Research Findings and Clinical Outcomes
- Estrus Synchronization Efficiency : FGA sponges achieve pregnancy rates comparable to CIDR devices (58.3–66.7%) but with simplified protocols .
- Residue Monitoring: Immunoassays for FGA in goat milk demonstrate high sensitivity (detection limit: 0.01 µg/kg), ensuring compliance with safety standards .
Biological Activity
Flurogestone acetate (FGA), also known as flugestone acetate, is a synthetic progestin primarily used in veterinary medicine to synchronize estrus in livestock, particularly in sheep and goats. Its biological activity is largely attributed to its progestational properties, which mimic those of natural progesterone. This article delves into the compound's biological activities, mechanisms of action, and its applications in reproductive management.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₁FO₅ |
| Molecular Weight | 406.488 g/mol |
| Melting Point | 267.5 °C |
| Boiling Point | 526.7 °C |
| Density | 1.2 g/cm³ |
| CAS Number | 2529-45-5 |
FGA exerts its biological effects primarily through the inhibition of luteinizing hormone (LH) release from the pituitary gland, thereby preventing ovulation. This action is crucial for synchronizing the estrous cycle in animals, allowing for timed breeding and improved reproductive efficiency.
Applications in Veterinary Medicine
FGA is predominantly utilized for:
- Estrus Synchronization : FGA is administered via intravaginal sponges to synchronize estrus in ewes and goats. This method enhances breeding efficiency by ensuring that multiple animals enter estrus simultaneously.
- Pregnancy Maintenance : In some studies, FGA has been shown to maintain pregnancy in ovariectomized ewes, indicating its potential utility in managing reproductive health.
Case Studies and Research Findings
- Estrus Synchronization in Ewes : A study involving 300 multiparous Najdi ewes compared FGA sponges with controlled internal drug release (CIDR) devices. The results indicated that while both methods effectively synchronized estrus, CIDR resulted in significantly higher pregnancy and fertility rates compared to FGA (77.86% vs. lower rates for FGA) .
- Uterine Activity : In another investigation assessing the uterine effects of FGA, it was found that while it maintained pregnancy in sheep, it did not exhibit similar effects in mice and rabbits. This suggests species-specific responses to FGA .
- Comparison with Other Progestins : Research comparing FGA with medroxyprogesterone acetate (MAP) highlighted that FGA was effective as a progestogen in sheep but exhibited non-progestational activities in other species such as rabbits .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Progestational Effects : Mimics natural progesterone to regulate estrous cycles.
- Inhibition of LH Release : Prevents ovulation, facilitating controlled breeding practices.
- Species-Specific Efficacy : Demonstrates varying effectiveness across different animal species.
Q & A
Basic Research Questions
Q. What analytical methods are validated for detecting and quantifying FGA in biological matrices (e.g., animal tissues, milk)?
- Methodological Answer : FGA can be quantified using ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (LC/MS) . Key parameters include chromatographic separation on a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 100 mm, 1.8 µm) and electrospray ionization (ESI) in positive mode. Validation requires assessing linearity (0.1–50 ng/mL), recovery rates (>80%), and matrix effects (<15% variability) . For immunoassays, rational hapten design (e.g., carboxylated derivatives) paired with monoclonal antibodies achieves high sensitivity (limit of detection: 0.03 ng/mL in goat milk) .
Q. How is FGA experimentally administered in reproductive synchronization protocols for ruminants?
- Methodological Answer : FGA is delivered via intravaginal sponges (40 mg/sponge) for 14 days in ewes, with estrus onset monitored 50 hours post-removal . Protocols often combine FGA with prostaglandins (e.g., PGF2α) or gonadotropin-releasing hormone (GnRH) to enhance ovulation rates. Blood sampling for progesterone/FGA kinetics should occur at baseline, 0, 20, and 60 minutes post-treatment to assess hormone clearance .
Q. What are the key chemical and pharmacological properties of FGA relevant to experimental design?
- Methodological Answer : FGA (C23H31FO5) is a synthetic progestogen structurally analogous to progesterone but with 20–25x higher potency due to 9α-fluoro and 11β-hydroxyl substitutions . Its short half-life (~6–8 hours) necessitates frequent dosing in pharmacokinetic studies. Researchers must account for its high protein-binding affinity (>95%) when designing in vitro assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in FGA pharmacokinetic data across species (e.g., sheep vs. goats)?
- Methodological Answer : Species-specific metabolic pathways (e.g., cytochrome P450 activity) and tissue distribution patterns (e.g., adipose retention in goats) contribute to variability. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to adjust for covariates like body weight and lactation status. Cross-species validation via radioimmunoassay (RIA) with anti-FGA antibodies can confirm assay specificity .
Q. What strategies optimize immunoassay sensitivity for FGA in complex matrices (e.g., milk with high fat content)?
- Methodological Answer : Pre-treatment steps such as acetonitrile precipitation and solid-phase extraction reduce matrix interference. For colloidal gold-based immunochromatography, optimize antibody conjugation pH (6.0–7.4) and blocking agents (e.g., casein) to minimize non-specific binding. Validate cross-reactivity against structurally similar progestins (e.g., melengestrol acetate) using competitive ELISA .
Q. How should researchers design experiments to evaluate FGA’s role in mitigating embryonic loss during estrus synchronization?
- Methodological Answer : Use a randomized controlled trial (RCT) design with treatment groups receiving FGA alone vs. FGA + GnRH. Measure serum progesterone levels and embryonic survival rates via transrectal ultrasonography at days 14 and 30 post-insemination. Statistical analysis should include Kaplan-Meier curves for pregnancy retention and Cox proportional hazards models to adjust for confounding factors (e.g., parity, body condition score) .
Q. What analytical pitfalls arise when comparing FGA efficacy across studies using different detection platforms (e.g., LC/MS vs. immunoassays)?
- Methodological Answer : Immunoassays may overestimate FGA concentrations due to antibody cross-reactivity with metabolites (e.g., 3-keto-FGA). Cross-validate results using isotope dilution mass spectrometry (ID-MS) for absolute quantification. Report recovery rates and limits of quantification (LOQ) in matrix-matched calibration curves to ensure comparability .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility of FGA studies in diverse experimental settings?
- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw chromatograms, antibody sequences, and pharmacokinetic parameters in supplementary materials. Use standardized protocols for sponge preparation (e.g., 40 mg FGA in polyurethane carriers) and hormone administration timing .
Q. What statistical approaches address conflicting data on FGA’s luteolytic effects?
- Methodological Answer : Perform meta-analysis of published datasets with fixed/random effects models to quantify heterogeneity. Stratify by species, dosage, and study design. Sensitivity analysis (e.g., leave-one-out) identifies outlier studies. Experimental replication in controlled settings (e.g., synchronized estrus cycles) reduces bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
